2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 2,4-dichloroaniline with a cyclohexane-1,3-dione derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a secondary amine.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)amino]methylidene}cyclohexane-1,3-dione
- 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid
Uniqueness
2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a phenyl group attached to a cyclohexane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H15Cl2NO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H15Cl2NO2/c20-14-6-7-17(16(21)10-14)22-11-15-18(23)8-13(9-19(15)24)12-4-2-1-3-5-12/h1-7,10-11,13,23H,8-9H2 |
InChI Key |
UDFXPGZXEJJNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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